molecular formula C7H7BrF4O2 B15329186 Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Cat. No.: B15329186
M. Wt: 279.03 g/mol
InChI Key: RKSPCTVVRSBCOE-UHFFFAOYSA-N
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Description

Structure and Key Features
Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by:

  • A cyclobutane ring substituted with four fluorine atoms (2,2,3,3-tetrafluoro).
  • A bromomethyl group at position 1, which serves as a reactive site for nucleophilic substitution.
  • A methyl ester group at position 1, enhancing solubility and enabling further functionalization.

Properties

Molecular Formula

C7H7BrF4O2

Molecular Weight

279.03 g/mol

IUPAC Name

methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

InChI

InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3

InChI Key

RKSPCTVVRSBCOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1(F)F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Tetrafluorocyclobutane Ring: The tetrafluorocyclobutane ring can be synthesized through a cycloaddition reaction involving tetrafluoroethylene and a suitable diene under high-pressure conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.

    Biological Studies: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tetrafluorocyclobutane ring imparts stability and unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues

(a) Ethyl 1-(4-Ethoxyphenyl)-2,2,3,3-Tetrafluorocyclobutane Carboxylate
  • Structure : Features a 4-ethoxyphenyl substituent instead of bromomethyl.
  • Synthesis : Prepared via saponification of ethyl esters under basic conditions .
  • Activity : Demonstrates insecticidal properties, with substituents influencing potency .
  • Key Difference : The bromomethyl group in the target compound offers reactivity for alkylation or cross-coupling reactions, unlike the stable aryl group in this analogue.
(b) Methyl 3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-Carboxylate
  • Structure : Contains a hydroxyl and trifluoromethyl group at position 3.
  • Properties : Lower molecular weight (198.14 g/mol) and polar functional groups enhance hydrophilicity .
  • Key Difference : The absence of bromomethyl reduces reactivity, making this compound more suited as a terminal product in drug synthesis.
(c) 1-(4-Chlorophenyl)-2,2,3,3-Tetrafluorocyclobutane Carboxylic Acid
  • Structure : A carboxylic acid derivative with a 4-chlorophenyl group.
  • Synthesis : Resolved into enantiomers for chiral applications .
  • Key Difference : The carboxylic acid group enables salt formation, contrasting with the methyl ester’s volatility and esterase susceptibility.

Functional Group Analysis

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Application
Target Compound Bromomethyl, methyl ester 283.06 (estimated) Nucleophilic substitution, intermediates
Ethyl 1-(4-ethoxyphenyl)-TFB* carboxylate 4-Ethoxyphenyl, ethyl ester 328.26 Insecticidal activity
Methyl 3-hydroxy-3-(trifluoromethyl)cyclo Hydroxyl, trifluoromethyl 198.14 Pharmaceutical intermediates

*TFB = Tetrafluorocyclobutane

Reactivity and Stability

  • Bromomethyl Group : The target compound’s bromomethyl group is highly reactive, enabling Suzuki-Miyaura couplings or alkylation reactions. This contrasts with stable aryl or hydroxyl groups in analogues .
  • Fluorination: The tetrafluoro substituents increase electronegativity and ring stability, reducing susceptibility to ring-opening reactions compared to non-fluorinated cyclobutanes .

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